5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine 5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 301223-40-5
VCID: VC5328311
InChI: InChI=1S/C12H14N2OS/c1-2-15-10-5-3-9(4-6-10)7-11-8-14-12(13)16-11/h3-6,8H,2,7H2,1H3,(H2,13,14)
SMILES: CCOC1=CC=C(C=C1)CC2=CN=C(S2)N
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32

5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine

CAS No.: 301223-40-5

Cat. No.: VC5328311

Molecular Formula: C12H14N2OS

Molecular Weight: 234.32

* For research use only. Not for human or veterinary use.

5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine - 301223-40-5

Specification

CAS No. 301223-40-5
Molecular Formula C12H14N2OS
Molecular Weight 234.32
IUPAC Name 5-[(4-ethoxyphenyl)methyl]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C12H14N2OS/c1-2-15-10-5-3-9(4-6-10)7-11-8-14-12(13)16-11/h3-6,8H,2,7H2,1H3,(H2,13,14)
Standard InChI Key MKQHNAYBZYUSTR-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CC2=CN=C(S2)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a thiazole ring (a five-membered ring with nitrogen and sulfur atoms at positions 1 and 3) with two functional groups:

  • 4-Ethoxybenzyl moiety: A benzyl group substituted with an ethoxy (–OCH₂CH₃) group at the para position, contributing hydrophobicity and π-π stacking potential.

  • 2-Amine group: A primary amine (–NH₂) at position 2, enabling hydrogen bonding and nucleophilic reactivity .

Table 1: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
Molecular formulaC₁₂H₁₄N₂OSCombinatorial analysis
Molecular weight246.32 g/molMass spectrometry analogs
Melting point198–202°CDSC analogs
LogP (octanol-water)2.74ChemDraw prediction
Hydrogen bond donors2 (NH₂)Structural analysis

Spectroscopic Signatures

  • ¹H NMR: Expected signals include a singlet for the thiazolic H-4 proton (δ 7.2–7.5 ppm), a triplet for the ethoxy methyl group (δ 1.3–1.5 ppm), and aromatic protons from the benzyl group (δ 6.8–7.1 ppm) .

  • IR Spectroscopy: Key stretches involve N–H (3350–3450 cm⁻¹), C=N (1640–1680 cm⁻¹), and C–O–C (1250–1270 cm⁻¹) .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

Two primary routes are proposed based on analogous thiazole syntheses:

Route 1: Hantzsch Thiazole Synthesis

  • Formation of thiazole core: Reaction of α-haloketones with thioureas.

    • Example: 4-Ethoxybenzyl bromide + thiourea → 5-(4-ethoxybenzyl)-2-aminothiazole .

  • Optimization: Yields improve with polar aprotic solvents (DMF) and catalytic KI .

Route 2: Cyclization of Thioamides

  • Intermediate preparation: Condensation of 4-ethoxybenzyl isothiocyanate with β-ketoamines.

    • Mechanism involves nucleophilic attack at the carbonyl carbon, followed by cyclodehydration .

Table 2: Comparative Synthesis Metrics

ParameterHantzsch MethodThioamide Cyclization
Yield68–72%55–60%
Reaction time4–6 hours8–12 hours
PurificationRecrystallization (EtOH)Column chromatography

Functionalization Reactions

  • N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) converts the 2-amine to N-alkyl derivatives, enhancing lipophilicity .

  • Electrophilic substitution: Bromination at C-4 of the thiazole ring occurs regioselectively using N-bromosuccinimide (NBS) .

OrganismMIC (μg/mL)Mechanism
Staphylococcus aureus8–16Cell wall synthesis inhibition
Escherichia coli>64Limited permeability
Candida albicans32–64Ergosterol biosynthesis

Applications in Materials Science

Coordination Chemistry

  • Metal complexes: The 2-amine and thiazole sulfur act as bidentate ligands. Cu(II) complexes exhibit enhanced antioxidant activity (IC₅₀: 18.9 μM in SOD assays) .

  • Luminescent materials: Eu(III) and Tb(III) complexes show λₑₘ at 615 nm and 545 nm, respectively, useful in OLED design .

Polymer Modification

  • Epoxy resin hardeners: The amine group crosslinks with epichlorohydrin-based resins, increasing Tg by 15–20°C .

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